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Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 1-
methyl-1H-indazol-6-amine (CAS No: 74728-65-7).[1][2][3] As a key building block in

medicinal chemistry, particularly in the development of therapeutic agents for oncology and

neurological disorders, a thorough understanding of its structural and electronic properties is

paramount.[2] This document presents predicted and reference-based spectroscopic data for

Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to guide

researchers in acquiring and interpreting this data.

Chemical Structure and Properties
IUPAC Name: 1-methyl-1H-indazol-6-amine[1]

Synonyms: 6-Amino-1-methyl-1H-indazole, 1-Methyl-1H-indazol-6-ylamine[2][3]

Molecular Formula: C₈H₉N₃[1][2]

Molecular Weight: 147.18 g/mol [1][2]

Monoisotopic Mass: 147.079647300 Da[1]
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Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for 1-methyl-1H-indazol-6-
amine. This data is based on analysis of structurally similar compounds and established

spectroscopic principles, as direct experimental spectra are not universally published.

Table 1: Predicted ¹H NMR Data
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~7.75 s 1H H-3

Singlet, typical

for the C3-H in

the indazole ring

system.

~7.40 d, J ≈ 8.5 Hz 1H H-4
Doublet, coupled

to H-5.

~6.70 d, J ≈ 1.5 Hz 1H H-7

Doublet with

small coupling,

meta to the

amino group.

~6.55
dd, J ≈ 8.5, 1.5

Hz
1H H-5

Doublet of

doublets,

coupled to H-4

and H-7.

~5.50 br s 2H -NH₂

Broad singlet,

exchangeable

with D₂O. Shift is

concentration-

dependent.

~3.85 s 3H N-CH₃

Singlet for the N-

methyl group

protons.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1300731?utm_src=pdf-body
https://www.benchchem.com/product/b1300731?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Predicted ¹³C NMR Data
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment Notes

~149.0 C-6
Carbon bearing the amino

group, significantly shielded.

~141.0 C-7a
Quaternary carbon at the ring

junction.

~133.5 C-3 CH carbon in the pyrazole ring.

~122.0 C-4 Aromatic CH.

~120.5 C-3a
Quaternary carbon at the ring

junction.

~110.0 C-5
Aromatic CH, shielded by the

adjacent amino group.

~95.0 C-7

Aromatic CH, significantly

shielded by the ortho amino

group.

~35.0 N-CH₃ N-methyl carbon.

Table 3: Mass Spectrometry Data
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Technique Parameter Value Notes

HRMS (ESI) [M+H]⁺ (Calculated) 148.0875

C₈H₁₀N₃⁺, high-

resolution mass for

the protonated

molecule. The exact

mass of the neutral

molecule is 147.0796

Da.[1]

MS (EI) m/z
147 ([M]⁺), 132, 105,

78

Predicted

fragmentation pattern

includes loss of a

methyl group ([M-15])

and other common

fragments.

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Data
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Spectroscopy

Wavenumber
(cm⁻¹) /
Wavelength
(λ_max)

Assignment Notes

IR
3450 - 3300 (two

bands)

N-H stretch (primary

amine)

Asymmetric and

symmetric stretching

modes characteristic

of a primary amine.[4]

IR 3100 - 3000
C(sp²)-H stretch

(aromatic)

Absorption from C-H

bonds on the indazole

ring.

IR 2950 - 2850
C(sp³)-H stretch

(aliphatic)

Absorption from the

N-methyl group.

IR 1620 - 1580
N-H bend (scissoring)

and C=C/C=N stretch

Overlapping region for

amine bending and

aromatic ring

vibrations.

UV-Vis ~240 nm, ~295 nm π → π* transitions

Expected absorption

maxima in a polar

solvent like ethanol.

The 6-amino group

acts as an

auxochrome and is

expected to cause a

bathochromic (red)

shift compared to

unsubstituted 1-

methylindazole.[5]

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data described above.

Instrument parameters should be optimized for the specific equipment used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 1-methyl-1H-indazol-6-amine in approximately

0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[6]

¹H NMR Acquisition:

Tune and shim the spectrometer for optimal magnetic field homogeneity.

Acquire a standard one-dimensional proton spectrum using a 30-45° pulse angle.

Set a relaxation delay of 2-5 seconds and an acquisition time of 2-4 seconds.

Co-add 16 to 64 scans depending on the sample concentration to achieve an adequate

signal-to-noise ratio.[7]

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

Employ spectral editing techniques like DEPT-135 and DEPT-90 to differentiate between

CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)
Sample Preparation (ESI): Prepare a stock solution of the compound in a suitable solvent

(e.g., methanol, acetonitrile) at ~1 mg/mL. Dilute this solution to 1-10 µg/mL with a 50:50

mixture of acetonitrile and water, often containing 0.1% formic acid to promote ionization.[7]

Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped

with an electrospray ionization (ESI) source.

Data Acquisition: Infuse the sample solution into the source at a flow rate of 5-10 µL/min.

Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
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Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR)

accessory. Place a small amount of the powdered sample directly onto the ATR crystal (e.g.,

diamond) and apply pressure to ensure good contact.[8][9] Alternatively, prepare a KBr pellet

containing ~1% of the sample.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.[9]

Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a synthesized chemical entity like 1-methyl-1H-indazol-6-amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1300731?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/1-methyl-1H-indazol-6-amine
https://pubchem.ncbi.nlm.nih.gov/compound/1-methyl-1H-indazol-6-amine
https://www.chemimpex.com/products/18521
https://store.apolloscientific.co.uk/product/6-amino-1-methyl-1h-indazole
https://www.masterorganicchemistry.com/2016/11/23/quick_analysis_of_ir_spectra/
https://www.researchgate.net/figure/a-UV-vis-absorption-spectra-of-1H-indazole-blue-1-methylindazole-red-and_fig2_388659135
https://www.benchchem.com/pdf/1H_and_13C_NMR_of_3_Iodo_6_methyl_5_nitro_1H_indazole.pdf
https://www.benchchem.com/pdf/Application_Note_Spectroscopic_Analysis_of_2_1H_Indazol_6_ylthio_N_methyl_benzamide.pdf
https://pubs.acs.org/doi/10.1021/acs.joc.2c00154
https://pmc.ncbi.nlm.nih.gov/articles/PMC9087356/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9087356/
https://www.benchchem.com/product/b1300731#spectroscopic-data-for-1-methyl-1h-indazol-6-amine
https://www.benchchem.com/product/b1300731#spectroscopic-data-for-1-methyl-1h-indazol-6-amine
https://www.benchchem.com/product/b1300731#spectroscopic-data-for-1-methyl-1h-indazol-6-amine
https://www.benchchem.com/product/b1300731#spectroscopic-data-for-1-methyl-1h-indazol-6-amine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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